molecular formula C6H10ClNO2 B1287818 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 116129-07-8

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B1287818
CAS No.: 116129-07-8
M. Wt: 163.6 g/mol
InChI Key: AKMCEJBIZZGMKP-UHFFFAOYSA-N
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Description

2-Azabicyclo[211]hexane-1-carboxylic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure

Scientific Research Applications

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of bicyclic compounds.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Safety and Hazards

This compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard codes associated with it include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Mode of Action

The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . This suggests that the compound may interact with its targets through a similar mechanism, but further studies are required to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved using a suitable precursor, such as a 1,3-diamine, under acidic conditions to promote cyclization.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This step often involves the use of carbon dioxide or a carboxylating agent in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes described above. These methods typically focus on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: This compound has a similar bicyclic structure but with a different ring size.

    2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride: Another bicyclic compound with a different ring configuration.

Uniqueness

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to its specific ring size and nitrogen atom placement, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)3-7-6;/h4,7H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMCEJBIZZGMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589645
Record name 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116129-07-8
Record name 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Reactant of Route 2
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Reactant of Route 3
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Reactant of Route 4
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Reactant of Route 5
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Reactant of Route 6
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

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